2-Aminoindoline-2-carboxylic acid
CAS No.: 138402-22-9
Cat. No.: VC0164677
Molecular Formula: C9H10N2O2
Molecular Weight: 178.191
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138402-22-9 |
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Molecular Formula | C9H10N2O2 |
Molecular Weight | 178.191 |
IUPAC Name | 2-amino-1,3-dihydroindole-2-carboxylic acid |
Standard InChI | InChI=1S/C9H10N2O2/c10-9(8(12)13)5-6-3-1-2-4-7(6)11-9/h1-4,11H,5,10H2,(H,12,13) |
Standard InChI Key | LLJFBJHAEKXFEE-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2NC1(C(=O)O)N |
Introduction
Chemical Structure and Properties
2-Aminoindane-2-carboxylic acid (C₁₀H₁₁NO₂) is an amino acid derivative featuring a bicyclic structure with a benzene ring fused to a five-membered ring containing a quaternary carbon at the 2-position. This quaternary carbon bears both an amino group and a carboxylic acid group, creating a sterically hindered arrangement that contributes to its unique chemical properties .
Basic Physicochemical Properties
The compound possesses the following fundamental properties:
Property | Value | Source |
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Molecular Formula | C₁₀H₉NO₂ | |
Molecular Weight | 175.18 g/mol | |
IUPAC Name | 2-aminoindene-2-carboxylic acid | |
Appearance | White to beige crystalline powder | |
Melting Point (HCl salt) | 285-289°C |
Structural Identifiers
Multiple systematic naming conventions and structural identifiers have been established for this compound, facilitating its identification across chemical databases and literature:
The molecule's structure features a quaternary carbon center at the 2-position of the indane ring system, bearing both an amino group and a carboxylic acid functionality. This arrangement creates interesting stereochemical properties and potential for derivatization .
Synthesis Methods
Several efficient synthetic routes have been developed for 2-aminoindane-2-carboxylic acid, with the most notable being a two-step alkylation process using a nickel complex as a key intermediate.
Two-Step Alkylation via Nickel Complex
A highly efficient method reported in the Journal of Organic Chemistry involves the alkylation of a nickel(II) complex of glycine Schiff base . This approach offers excellent yields and operational convenience:
The synthetic process begins with a Ni(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP), which undergoes alkylation with o-dibromoxylylene under phase-transfer conditions. The resulting intermediate is cyclized under homogeneous conditions, followed by decomposition to yield the target amino acid .
This method offers several advantages, including:
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Operationally convenient experimental procedures
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Mild reaction conditions
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High chemical and volumetric yields
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Scalability for industrial production
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Recovery of starting materials for recycling
Alternative Synthetic Approaches
While the nickel complex-mediated synthesis remains the most efficient reported method, researchers have explored alternative approaches for preparing similar compounds that could potentially be adapted for 2-aminoindane-2-carboxylic acid synthesis .
One notable approach involves one-pot synthesis methodologies, which could potentially simplify the preparation process, although these have been primarily developed for related compounds such as 2-aminoindoles rather than the specific target compound .
Applications in Research and Industry
2-Aminoindane-2-carboxylic acid has found diverse applications across multiple scientific and industrial domains, owing to its unique structural features and chemical properties.
Pharmaceutical Research
The compound serves as a valuable intermediate in drug discovery and development:
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Acts as a key precursor in synthesizing pharmaceuticals targeting neurological disorders, leveraging its structural similarity to neurotransmitters
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Provides a scaffold for developing novel therapeutic agents, particularly those requiring rigid bicyclic cores
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Serves as a building block for peptide-based drug candidates, where its conformational constraints can enhance target selectivity
Material Science Applications
In materials research, the compound offers valuable properties:
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Contributes to the development of novel polymers with enhanced mechanical properties
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Improves material strength and flexibility when incorporated into advanced composite materials
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Provides functional groups for cross-linking and modification in specialized materials applications
Analytical Chemistry
The compound has proven valuable in analytical methods development:
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Serves as a standard in chromatographic techniques for complex mixture analysis
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Aids in the calibration of instruments for amino acid detection and quantification
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Functions as a reference compound for method validation in pharmaceutical quality control
Biochemical Research
In biochemical investigations, the compound facilitates various studies:
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Employed in amino acid metabolism research to explore novel metabolic pathways
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Used in protein synthesis studies to investigate the incorporation of non-natural amino acids
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Serves as a probe for studying enzyme mechanisms, particularly those involving amino acid substrates
Spectroscopic Characterization
The spectroscopic profile of 2-aminoindane-2-carboxylic acid provides critical data for identification and purity assessment.
Mass Spectrometry
Mass spectrometric analysis yields characteristic fragmentation patterns:
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High-resolution mass spectrometry confirms the molecular formula C₁₀H₁₁NO₂
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MS/MS fragmentation patterns have been documented using Q Exactive Orbitrap instruments
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Both ESI (electrospray ionization) and FT (Fourier transform) analyzer techniques have been employed for accurate mass determination
Nuclear Magnetic Resonance
NMR spectroscopy reveals the structural details of the compound:
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¹H NMR shows characteristic signals for the aromatic protons of the indane ring (δ 7.1-7.3 ppm), methylene protons (δ 2.9-3.3 ppm), and amino protons (δ 1.8-2.0 ppm)
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¹³C NMR confirms the quaternary carbon bearing both amino and carboxylic acid groups (δ ~60 ppm) and carboxylic carbon (δ ~175 ppm)
Infrared Spectroscopy
IR spectroscopy identifies key functional groups:
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Characteristic absorption bands for NH₂ stretching (3300-3500 cm⁻¹)
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Carboxylic acid C=O stretching (1700-1730 cm⁻¹)
Derivatives and Related Compounds
Several derivatives of 2-aminoindane-2-carboxylic acid have been synthesized for specific applications, expanding the utility of this molecular scaffold.
Protected Derivatives
Among the most significant derivatives are protected forms used in peptide synthesis:
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N-BOC-2-aminoindane-2-carboxylic acid (C₁₅H₁₉NO₄, MW: 277.32) provides a protected amino group for selective reactions
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Ester derivatives enable selective transformations of the carboxylic acid functionality
Structural Analogues
Structural modifications of the basic framework yield compounds with altered properties:
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Substituted derivatives with various functional groups on the aromatic ring
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Heterocyclic analogues where the benzene ring is replaced with other aromatic systems
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2-Aminoindane-2-carboxamides, where the carboxylic acid is converted to various amides
Comparison with Related Heterocycles
The relationship between 2-aminoindane-2-carboxylic acid and other heterocyclic amino acids provides valuable context:
Current Research and Future Perspectives
Research on 2-aminoindane-2-carboxylic acid continues to evolve, with several promising directions emerging in recent studies.
Synthetic Methodology Advancements
Recent innovations in synthetic approaches include:
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Development of more efficient catalytic methods for preparing the compound and its derivatives
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Exploration of asymmetric synthesis to access enantiomerically pure forms
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Investigation of green chemistry approaches to reduce environmental impact of synthesis
Emerging Applications
New applications continue to be discovered:
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Potential use in developing novel biomaterials with tailored properties
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Exploration as a building block for peptidomimetics with improved pharmacokinetic profiles
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Investigation as a component in advanced drug delivery systems
Future Research Directions
Several promising research directions warrant further investigation:
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Comprehensive structure-activity relationship studies to better understand the biological profile
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Development of novel derivatives with enhanced pharmacological properties
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Exploration of potential applications in nanomaterial science
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Investigation of possible roles in asymmetric catalysis
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